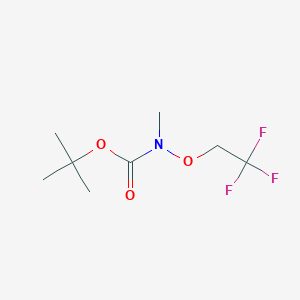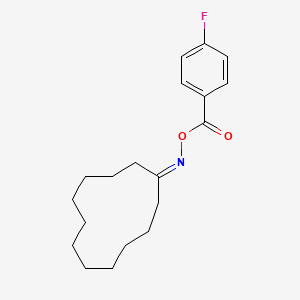
(Cyclododecylideneamino) 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Cyclododecylideneamino) 4-fluorobenzoate” is a chemical compound with the molecular formula C19H26FNO2 . It is used for research purposes .
Chemical Reactions Analysis
Fluorinated compounds like “(Cyclododecylideneamino) 4-fluorobenzoate” can undergo enzymatic defluorination . This process involves the cleavage of C–F bonds, which are the strongest bonds in organic compounds .
Scientific Research Applications
High-Washability 4-Amino-4′-Fluorosulfonylazobenzene Disperse Dyes
Field
Materials Science, specifically in Textile Industry.
Application
These dyes are used for dyeing cellulose diacetate fibers to ensure high color fastness .
Method
The dyes are synthesized and then applied to the fibers. The dyed samples are subjected to aftertreatments of soaping and hot rinsing .
Results
The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers .
Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles
Field
Environmental Health Science and Engineering.
Application
These nanoparticles are used as a photocatalyst for removing organic dyes from aqueous environments .
Method
The nanoparticles are synthesized and then used to degrade the dyes under UVA light .
Results
The degradation performance was about 90% in the optimum conditions .
Cyclodextrin Applications in Pharmacy, Biology, Medicine, and Environment
Field
Pharmacy, Biology, Medicine, and Environmental Science.
Application
Cyclodextrins, biosynthetic cyclic oligosaccharides obtained by enzymatic degradation of starch, have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation .
Method
The core of their structure is composed of a stable hydrophobic cavity that can encapsulate other compounds with hydrophobic moieties through host-guest interactions .
Results
Cyclodextrins and their derivatives have been used to extract mycotoxins from aqueous solutions including beverages. The results were explained by the presence of cyclodextrin molecules in the polymer, which allows the formation of inclusion complexes with the mycotoxins .
Fundamentals and Applications of Cyclodextrins
Field
Pharmacy, Medicine, Foods, Cosmetics, Toiletries, Catalysis, Chromatography, Biotechnology, Nanotechnology, and Textile Production.
Application
Cyclodextrins and their derivatives have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and textile production .
Method
Cyclodextrins belong to the family of cage molecules due to their structure, which is composed of a hydrophobic cavity that can encapsulate other molecules .
Results
The most characteristic feature of cyclodextrins is their ability to form inclusion complexes with various molecules through host-guest interactions .
Pharmaceutical Applications of Cyclodextrins
Field
Pharmacy and Medicine.
Application
Cyclodextrins are abundantly explored in the field of medicines for the design of various types of drug delivery systems .
Method
They are cyclic oligosaccharides carrying α (1,4) glucopyranose units and able to build aqueous soluble inclusion complexes with various small and large drug molecules .
Results
Cyclodextrins have been used to improve the solubility and bioavailability of poorly soluble drugs .
Future Directions
properties
IUPAC Name |
(cyclododecylideneamino) 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMOSKBBZCJAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)F)CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclododecylideneamino) 4-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

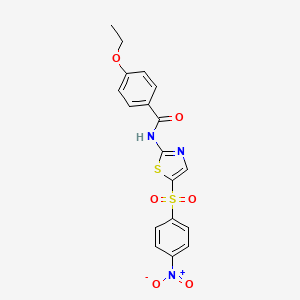
![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)
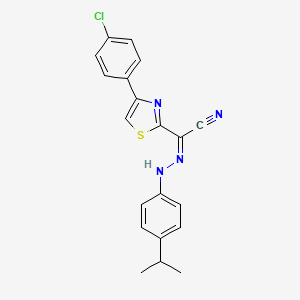
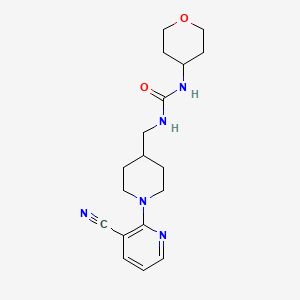
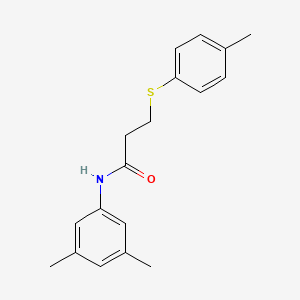
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)
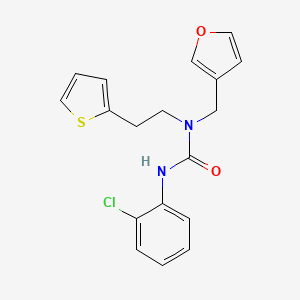
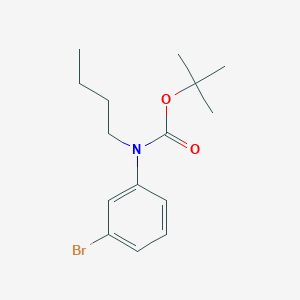
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)
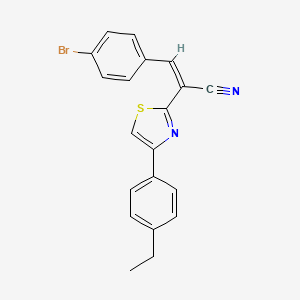
![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
